molecular formula C23H48O2 B14083664 1,2-Tricosanediol CAS No. 101489-27-4

1,2-Tricosanediol

Cat. No.: B14083664
CAS No.: 101489-27-4
M. Wt: 356.6 g/mol
InChI Key: NQLZSOFWYPHLBE-UHFFFAOYSA-N
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Description

1,2-Tricosanediol is a long-chain diol with the molecular formula C23H48O2. It is a white solid compound that contains 23 carbon atoms and two hydroxyl groups located at the first and second positions of the carbon chain. This compound is primarily used as a surfactant, lubricant, emulsifier, and preservative .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Tricosanediol can be synthesized through the hydrogenation of 1,2-Tricosanedione. The reaction involves the reduction of the ketone groups to hydroxyl groups using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the catalytic hydrogenation of 1,2-Tricosanedione under controlled temperature and pressure conditions. The process ensures high yield and purity of the final product. The reaction is carried out in a hydrogenation reactor, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,2-Tricosanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Tricosanediol has several applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.

    Biology: Employed in the study of lipid metabolism and as a model compound for long-chain diols.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

    Industry: Utilized as a lubricant and preservative in industrial applications

Mechanism of Action

The mechanism of action of 1,2-Tricosanediol involves its interaction with lipid membranes and proteins. The hydroxyl groups of the compound can form hydrogen bonds with polar head groups of lipids, thereby stabilizing lipid bilayers. Additionally, the long hydrophobic carbon chain can interact with hydrophobic regions of proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Tricosanediol is unique due to its specific positioning of hydroxyl groups and its 23-carbon chain length, which imparts distinct physical and chemical properties. These properties make it particularly suitable for applications as a surfactant, lubricant, and emulsifier .

Properties

CAS No.

101489-27-4

Molecular Formula

C23H48O2

Molecular Weight

356.6 g/mol

IUPAC Name

tricosane-1,2-diol

InChI

InChI=1S/C23H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(25)22-24/h23-25H,2-22H2,1H3

InChI Key

NQLZSOFWYPHLBE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(CO)O

Origin of Product

United States

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